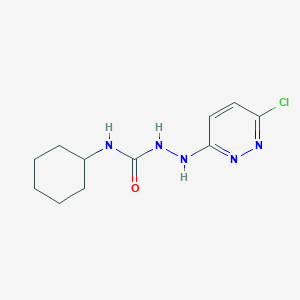
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. This compound is a hydrazine derivative that has shown promise in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also act by modulating certain signaling pathways that are involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide can induce apoptosis in cancer cells, inhibit cancer cell growth and proliferation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is its potential therapeutic effects in the treatment of cancer and neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its therapeutic effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the final compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
4. Evaluation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and cardiovascular diseases.
5. Development of more water-soluble derivatives of this compound to improve its bioavailability and efficacy in vivo.
Conclusion:
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide is a promising compound that has shown potential therapeutic effects in the treatment of cancer and neurological disorders. Further research is needed to better understand its mechanism of action, optimize its synthesis and administration, and evaluate its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide involves the reaction of 6-chloropyridazine-3-carbohydrazide with cyclohexanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(6-chloro-3-pyridazinyl)-N-cyclohexylhydrazinecarboxamide has been extensively studied for its potential therapeutic effects. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C11H16ClN5O |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
1-[(6-chloropyridazin-3-yl)amino]-3-cyclohexylurea |
InChI |
InChI=1S/C11H16ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)(H2,13,17,18) |
InChI-Schlüssel |
ZPMHOKBHCBPFHW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NNC2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B263686.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![Dimethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B263692.png)




![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)